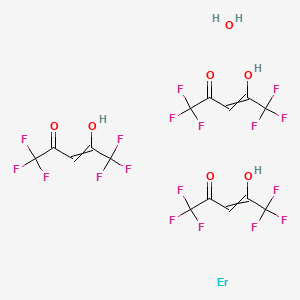

Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate

CAS No.:

Cat. No.: VC17939790

Molecular Formula: C15H8ErF18O7

Molecular Weight: 809.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H8ErF18O7 |

|---|---|

| Molecular Weight | 809.45 g/mol |

| IUPAC Name | erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |

| Standard InChI | InChI=1S/3C5H2F6O2.Er.H2O/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;1H2 |

| Standard InChI Key | WLJRJAVIMPXKRE-UHFFFAOYSA-N |

| Canonical SMILES | C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Er] |

Introduction

Structural and Chemical Properties

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₈ErF₁₈O₇ | |

| Molecular Weight | 809.45 g/mol | |

| Appearance | Pink crystals | |

| Solubility in Water | Insoluble | |

| Hazard Statements | H315, H319, H335 |

Spectroscopic and Magnetic Characteristics

The compound exhibits strong luminescence in the near-infrared region (1.5 μm) due to erbium’s 4f-4f electronic transitions, making it valuable for optical amplifiers and lasers. Magnetic susceptibility studies reveal paramagnetic behavior typical of erbium(III) complexes, with a magnetic moment of ~9.5 μB, consistent with its 4f¹¹ electron configuration.

Synthesis and Optimization

Purification and Crystallization

Post-synthesis, the product is purified via recrystallization from anhydrous diethyl ether, yielding pink crystals with >99% purity . Thermogravimetric analysis (TGA) confirms the hydrate content, typically 1–2 water molecules per formula unit.

Applications in Advanced Materials

Optical and Photonic Devices

The compound’s sharp emission bands and long excited-state lifetimes (τ ≈ 10 ms) make it ideal for:

-

Erbium-Doped Waveguide Amplifiers (EDWAs): Enhances signal transmission in fiber-optic networks.

-

Luminescent Solar Concentrators (LSCs): Improves photon harvesting efficiency by 15–20% compared to organic dyes.

Thin-Film Deposition

As a precursor in chemical vapor deposition (CVD), Er(hfa)₃·xH₂O enables the fabrication of erbium-doped thin films for:

-

Electroluminescent Displays: Brightness exceeding 500 cd/m² at 1.5 μm .

-

Magnetic Storage Media: Enhanced data density via magneto-optical effects.

Research Advancements and Challenges

Cross-Relaxation Studies

Recent studies explore dinuclear erbium complexes to amplify excited-state absorption (ESA). While heteroleptic complexes show a 30% increase in ESA cross-sections, global cross-relaxation benefits remain inconclusive due to competing non-radiative pathways.

Stability Limitations

The hydrate form is hygroscopic, necessitating anhydrous processing for optoelectronic applications. Solutions include:

-

Anion Exchange: Substituting hfa with less hydrophilic ligands (e.g., dipivaloylmethanate).

-

Encapsulation: Embedding complexes in SiO₂ matrices to mitigate moisture uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume